N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar pyrido[2,3-d]pyrimidin derivatives has been achieved through a two-step sequence, beginning with the addition of magnesium enolates of tertiary acetamides to certain pyridine carbonitriles, followed by reaction with aryl isocyanates in the presence of sodium hydride to yield pyrido[2,3-d]pyrimidin-2(1H)-one derivatives (Kobayashi et al., 2007). This methodology may provide insights into the synthesis of the specified compound.
Molecular Structure Analysis
The molecular structure of related pyrimidinyl sulfanyl acetamides has been analyzed, revealing a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such structural insights are critical for understanding the behavior and reactivity of the compound .
Chemical Reactions and Properties
The chemical reactivity of pyrido[2,3-d]pyrimidin compounds involves various transformations, such as those achieved by reacting 2-acetoacetamidopyridines with phosgene to produce novel 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the potential for diverse chemical modifications (Yale & Spitzmiller, 1977).
Physical Properties Analysis
Physical properties such as crystal structures provide essential information about the stability and conformation of these compounds. For instance, X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing significant details about their conformation and stability (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, play a crucial role in the utility and applications of these compounds. Studies have shown that pyrido[2,3-d]pyrimidin derivatives exhibit various chemical behaviors depending on the substituents and reaction conditions, highlighting the importance of detailed chemical property analysis for potential applications (Yale & Spitzmiller, 1977).
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine, a heterocyclic aromatic organic compound similar in structure to pyridine, is a crucial scaffold in medicinal chemistry due to its broad spectrum of biological activities. It has been intensively studied for its applications in drug discovery and development. The synthesis of pyrimidine derivatives, including methods involving hybrid catalysts, has shown significant versatility and importance for pharmaceutical industries. These compounds exhibit a wide range of biological activities, from anti-inflammatory and antitumor to antibacterial effects. The application of hybrid catalysts in synthesizing pyrimidine scaffolds demonstrates the compound's potential in developing lead molecules for pharmaceutical research (Parmar, Vala, & Patel, 2023).
Synthetic Methodologies
The synthetic methodologies for related compounds, such as clopidogrel, a thienopyridine-class drug, provide insights into the synthesis of complex molecules. These methodologies include a range of reactions crucial for constructing the pyrido[2,3-d]pyrimidin scaffold, which is part of the compound . The review by Saeed et al. (2017) discusses various synthetic approaches for (S)-clopidogrel, highlighting the importance of facile synthetic methods in producing medically relevant compounds. Such synthetic strategies could potentially apply to the synthesis and modification of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide for research and development purposes (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Biological and Pharmacological Applications
Studies on pyrimidine derivatives also shed light on their diverse biological and pharmacological applications. For instance, Rashid et al. (2021) provide an extensive review of pyrimidines' synthesis, anti-inflammatory effects, and structure–activity relationships (SARs), suggesting that modifications to the pyrimidine core can lead to potent anti-inflammatory agents with minimal toxicity. This indicates the potential of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide and similar compounds in therapeutic applications, contingent upon further research and development (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
Future Directions
properties
IUPAC Name |
N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYPNVWEUGADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442289 | |
Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
CAS RN |
185039-37-6 | |
Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.